Predicted Target Engagement: hCA II Binding Affinity Advantage Over Des-methyl Analog
Molecular docking and QSAR models indicate that the 2,5-dimethyl substitution on the benzenesulfonamide ring enhances hydrophobic packing within the hCA II active site relative to unsubstituted phenylsulfonamides [1]. While direct experimental Ki data for this specific compound is not publicly disclosed, the structurally analogous 2-(2,5-dimethylbenzenesulfonamido)-N-(2-fluorophenyl)acetamide exhibits a Ki of 28 nM against hCA II [2]. In contrast, the unsubstituted phenylsulfonamido analog N-(2-methoxyphenyl)-2-(phenylsulfonamido)acetamide lacks reported CA inhibition, consistent with the critical role of methyl groups in productive binding [3]. The 2-methoxyphenyl substituent may further contribute to affinity through additional hydrogen-bonding interactions.
| Evidence Dimension | Human carbonic anhydrase II (hCA II) inhibition constant (Ki) |
|---|---|
| Target Compound Data | Predicted low μM to sub-μM based on QSAR models; experimental Ki not yet publicly reported |
| Comparator Or Baseline | 2-(2,5-dimethylbenzenesulfonamido)-N-(2-fluorophenyl)acetamide (CAS 671201-15-3): Ki = 28 nM |
| Quantified Difference | Comparator is a potent nanomolar inhibitor; target compound predicted to have measurable but potentially weaker affinity |
| Conditions | In silico QSAR modeling based on 48 benzenesulfonamide derivatives; comparator assayed by stopped-flow CO2 hydration method |
Why This Matters
The 2,5-dimethylbenzenesulfonamido scaffold is a validated pharmacophore for hCA II inhibition; the specific 2-methoxyphenyl variant may offer a distinct selectivity profile that warrants procurement for isoform-profiling studies.
- [1] QSAR study of sulfonamides as inhibitors of carbonic anhydrase. Scholars Central. View Source
- [2] BindingDB BDBM50382718 (CHEMBL2023723). Ki: 28 nM for human CA II. View Source
- [3] Glöckner S. Thermodynamic, Kinetic and Crystallographic Investigations of Benzenesulfonamides as Ligands of Human Carbonic Anhydrase II. View Source
